Fmoc-His(Tos)-OH

説明

Synthesis Analysis

The synthesis of Fmoc-His(Tos)-OH and related compounds typically involves multiple steps, focusing on maintaining the integrity of the histidine residue and ensuring efficient coupling and deprotection steps in peptide synthesis. Mergler et al. (2001) discuss the reevaluation of the synthesis and properties of a similar Fmoc-His derivative, emphasizing the importance of minimizing racemization during synthesis (Mergler et al., 2001).

Molecular Structure Analysis

The molecular structure of Fmoc-His(Tos)-OH is characterized by the presence of the Fmoc group, which adds steric bulk and affects the molecule's reactivity and physical properties. The structure is designed to facilitate easy removal of the Fmoc group under mild conditions during peptide synthesis, thereby preserving the integrity of the peptide chain.

Chemical Reactions and Properties

Fmoc-His(Tos)-OH is involved in typical peptide bond-forming reactions during SPPS. The Fmoc group is stable under most conditions used in peptide synthesis but can be selectively removed under specific, mild conditions (usually using piperidine), thus allowing for the sequential addition of amino acids to the growing peptide chain. Zheng et al. (2014) describe the use of Fmoc chemistry in the synthesis of membrane proteins, demonstrating the versatility and effectiveness of Fmoc-protected amino acids in peptide synthesis (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of Fmoc-His(Tos)-OH, like solubility and melting point, are significantly influenced by the Fmoc group. This group increases the overall molecular weight and steric bulk, affecting the solubility in various solvents, which is crucial for its application in SPPS.

Chemical Properties Analysis

Chemically, Fmoc-His(Tos)-OH exhibits properties typical of Fmoc-protected amino acids. Its stability under a range of conditions makes it suitable for SPPS, where it must withstand various solvents and reagents. The specific chemical behavior of the Fmoc group allows for its selective removal without affecting other protecting groups or the peptide backbone.

References

- (Mergler et al., 2001)

- (Zheng et al., 2014)

科学的研究の応用

Solid Phase Peptide Synthesis (SPPS) : Fmoc-His(3Bum)OH is used in SPPS to minimize racemization of histidine residues during coupling and esterification reactions (Mergler et al., 2001).

Peptide Synthesis with Oxidatively Modified Peptides : Fmoc-Atda-OH allows the solid phase synthesis of peptides containing a Thr(O) moiety, useful as models in studying oxidative modifications in biological systems (Waliczek et al., 2015).

Cell Culture Compatibility : Fmoc-peptide gels with functionalities like NH2, COOH, or OH enhance compatibility with different cell types, supporting cell proliferation and morphology retention (Jayawarna et al., 2009).

Diverse Functional Applications : Fmoc-modified amino acids and short peptides have potential applications in areas like cell cultivation, bio-templating, drug delivery, and therapeutics (Tao et al., 2016).

Influence on Peptide Secondary Structure : The Fmoc group supports mainly a β-sheet conformation in peptides, which is significant in the study of peptide structures (Larsen et al., 1993).

Tissue Engineering and Drug Delivery : Fmoc-FF dipeptide hydrogelator is a suitable building block for hybrid materials, with potential applications in tissue engineering and drug delivery (Diaferia et al., 2019).

Selective Peptide Cleavage : Fmoc-Cys(Fmoc)-OH is used in amide bond forming reactions and can be selectively cleaved from peptides, which is crucial in peptide synthesis and modification (West et al., 2001).

Fluorescent Silver Nanoclusters : Fmoc-Phe-OH hydrogel can stabilize fluorescent few-atom silver nanoclusters, which have interesting fluorescent properties for various applications (Roy & Banerjee, 2011).

Antibacterial and Anti-Inflammatory Applications : Fmoc-pentafluoro-l-phenylalanine-OH-decorated self-assembling blocks are used in biomedical applications for antibacterial and anti-inflammatory purposes (Schnaider et al., 2019).

Enhanced Antimicrobial Activity : Incorporating FMOC-Lys(FMOC)-OH into supramolecular gels with silver enhances antimicrobial activity, relevant in healthcare settings (Croitoriu et al., 2021).

Amino Acid-Based Hydrogels : Functionalized single-walled carbon nanotube-containing amino acid-based hydrogels show improved thermal stability and elasticity, useful in material science (Roy & Banerjee, 2012).

Photocaging Peptides : A method for photocaging peptides with a photosensitive group compatible with Fmoc solid phase peptide synthesis has been developed for various biological applications (Tang et al., 2015).

Safety And Hazards

将来の方向性

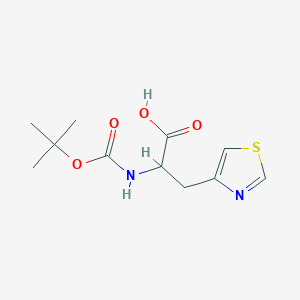

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAKSHNECOECCD-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583802 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-His(Tos)-OH | |

CAS RN |

112380-10-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

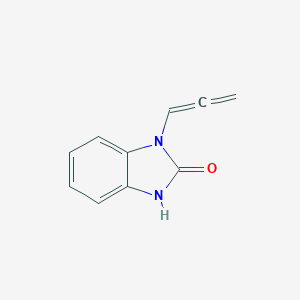

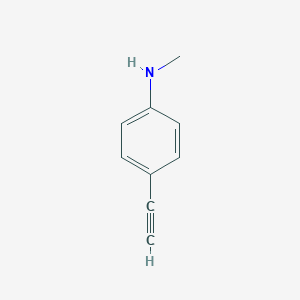

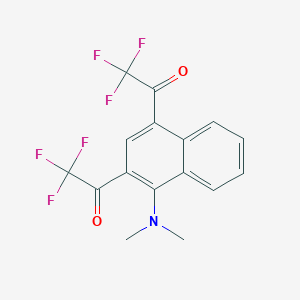

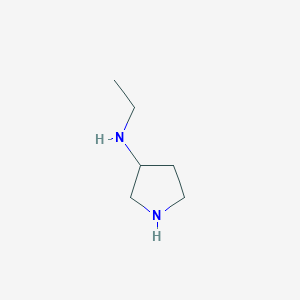

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

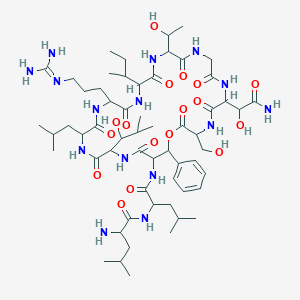

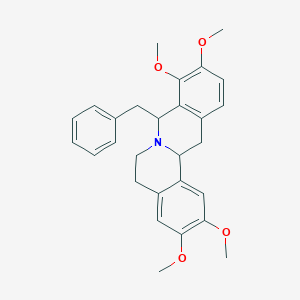

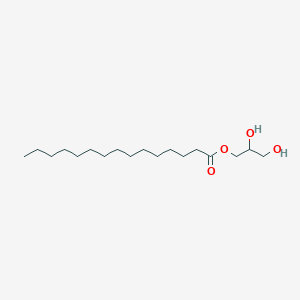

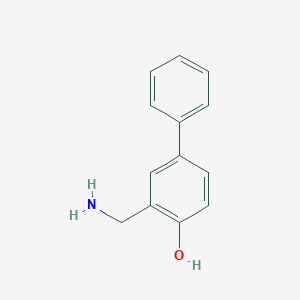

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)